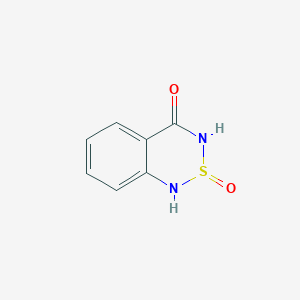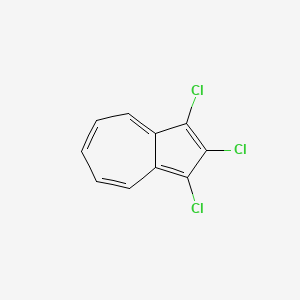
1,2,3-Trichloroazulene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3-Trichloroazulene is a chlorinated derivative of azulene, an aromatic hydrocarbon known for its deep blue color Azulene itself is a non-benzenoid aromatic compound with a fused bicyclic structure, consisting of a five-membered ring fused to a seven-membered ring
准备方法
Synthetic Routes and Reaction Conditions
1,2,3-Trichloroazulene can be synthesized through the chlorination of azulene. One common method involves the reaction of azulene with phosphorus pentachloride (PCl5) under controlled conditions. This reaction typically proceeds as follows:
Reaction: Azulene + PCl5 → this compound + By-products
Conditions: The reaction is carried out in an inert solvent such as carbon tetrachloride (CCl4) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.
化学反应分析
Types of Reactions
1,2,3-Trichloroazulene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives or azulene itself.
Oxidation Reactions: Oxidative conditions can lead to the formation of chlorinated azulene derivatives with additional functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to substitute chlorine atoms.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products Formed
Substitution: Formation of amino- or thio-substituted azulenes.
Reduction: Formation of partially or fully dechlorinated azulenes.
Oxidation: Formation of chlorinated azulene derivatives with additional oxygen-containing functional groups.
科学研究应用
1,2,3-Trichloroazulene has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other chlorinated azulene derivatives and studying their properties.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of dyes and pigments due to its vibrant color and stability.
作用机制
The mechanism of action of 1,2,3-Trichloroazulene depends on its interaction with specific molecular targets. The compound can interact with enzymes, receptors, and other biomolecules through various non-covalent interactions, such as hydrogen bonding, van der Waals forces, and dipole-dipole interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
1,2,4-Trichloroazulene: Another chlorinated derivative of azulene with chlorine atoms at the 1, 2, and 4 positions.
1,3,5-Trichloroazulene: Chlorinated derivative with chlorine atoms at the 1, 3, and 5 positions.
1,2,3-Trichlorobenzene: A chlorinated benzene derivative with similar chlorine substitution patterns.
Uniqueness
1,2,3-Trichloroazulene is unique due to its specific substitution pattern on the azulene core, which imparts distinct chemical and physical properties. Its fused bicyclic structure and aromaticity contribute to its stability and reactivity, making it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
36044-34-5 |
|---|---|
分子式 |
C10H5Cl3 |
分子量 |
231.5 g/mol |
IUPAC 名称 |
1,2,3-trichloroazulene |
InChI |
InChI=1S/C10H5Cl3/c11-8-6-4-2-1-3-5-7(6)9(12)10(8)13/h1-5H |
InChI 键 |
WTENQJCEWBPHDJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C(C(=C2Cl)Cl)Cl)C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


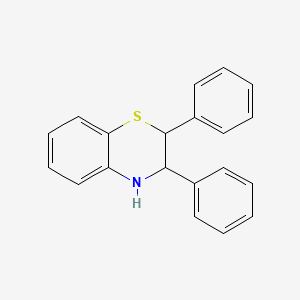
![Benzenesulfonylfluoride, 2-chloro-4-[[2-(2-chloro-4-nitrophenoxy)acetyl]amino]-](/img/structure/B14684566.png)
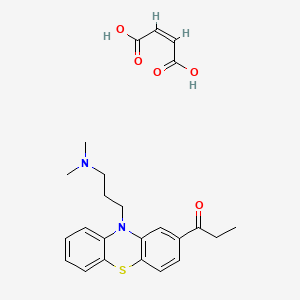

![2-Methyl-4-(4-methyldibenzo[b,d]thiophen-2-yl)-4-oxobutanoic acid](/img/structure/B14684592.png)
![4-[2-(4-Propylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14684597.png)
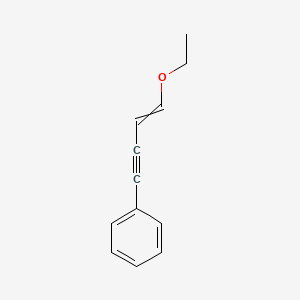
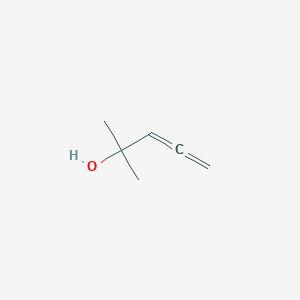
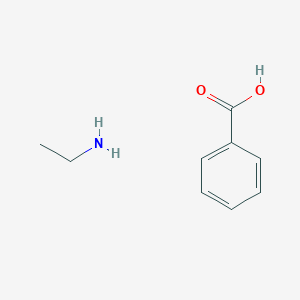
![Diethyl-[3-[3-methyl-2-oxo-1-(phenylmethyl)indol-3-YL]oxypropyl]azanium;2-hydroxy-2-oxoacetate](/img/structure/B14684615.png)
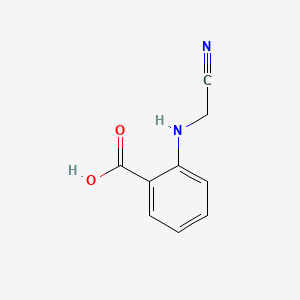
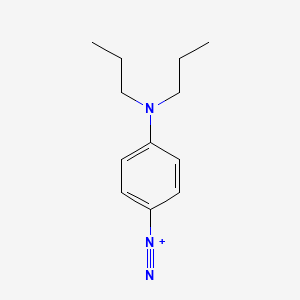
![1-[(e)-Phenyldiazenyl]pyrrolidine](/img/structure/B14684651.png)
